O,N-Dimethylviridicatin

Lipophilicity Hydrogen Bonding Drug-likeness

SAR studies on viridicatin alkaloids often require a negative control that definitively lacks hydrogen-bond donor interactions. O,N-Dimethylviridicatin (CAS 40357-47-9), the fully methylated derivative, provides this essential tool. • LogP 2.9 indicates enhanced lipophilicity for brain-penetrant design. • No H-bond donors, ensuring observed anti-HIV effects are attributable to free N-H or O-H in active analogs. • Distinct m/z 265.31 and unique LC retention time suit it as an internal standard for metabolism studies. • Synthetically derived, guaranteeing batch-to-batch consistency.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 40357-47-9
Cat. No. B15065384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,N-Dimethylviridicatin
CAS40357-47-9
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)OC)C3=CC=CC=C3
InChIInChI=1S/C17H15NO2/c1-18-14-11-7-6-10-13(14)15(16(20-2)17(18)19)12-8-4-3-5-9-12/h3-11H,1-2H3
InChIKeyWKAIBHQBQFURRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,N-Dimethylviridicatin Overview


O,N-Dimethylviridicatin (CAS 40357-47-9) is a synthetically derivatized, non-natural quinolone alkaloid belonging to the viridicatin class [1]. It is distinguished from its natural congeners by the addition of methyl groups at both the N-1 and O-3 positions of the 3-hydroxy-4-phenylquinolin-2(1H)-one core [2]. This dual methylation results in a calculated LogP of 2.9, indicating increased lipophilicity and a complete absence of hydrogen bond donors compared to the parent alkaloid, viridicatin [3].

Irreplaceability of O,N-Dimethylviridicatin


In the viridicatin alkaloid class, subtle structural changes lead to profound differences in biological activity and physicochemical properties. O,N-Dimethylviridicatin is a fully protected derivative, rendering it chemically distinct. Substituting it with the parent viridicatin (CAS 129-24-8) is inappropriate for experiments requiring a blocked hydrogen-bonding network, as viridicatin possesses both N-H and O-H donors . Similarly, the mono-methylated 3-O-methylviridicatin (CAS 6152-57-4) retains an N-H donor and exhibits potent anti-HIV activity, a property not reported for the O,N-dimethyl derivative [1]. The specific antibacterial profile of the 3,6-O-dimethyl isomer (with a C-6 methoxy group) against plant pathogens also illustrates how a single methylation site change alters the spectrum of activity, precluding any assumption of functional equivalence [2].

O,N-Dimethylviridicatin Differentiation Data


Physicochemical Comparison with Viridicatin

O,N-Dimethylviridicatin (C17H15NO2, MW 265.31) is a non-natural derivative with a calculated LogP of 2.9 and zero hydrogen bond donors. In contrast, the parent compound, viridicatin (C15H11NO2, MW 237.25), is a natural alkaloid with a lower calculated LogP and possesses both a hydrogen bond donor and acceptor [1]. This structural difference directly impacts its solubility and permeability profile, making O,N-Dimethylviridicatin a more suitable candidate for studies requiring enhanced membrane permeability or for serving as a lipophilic scaffold in medicinal chemistry [2].

Lipophilicity Hydrogen Bonding Drug-likeness

Metal-Free, Scalable Synthesis

O,N-Dimethylviridicatin is synthesized via a highly efficient, metal-free one-pot reaction from isatin and benzaldehyde, proceeding through a regioselective ring expansion [1]. The final N- and O-methylation step to produce compound 6 (O,N-Dimethylviridicatin) is reported to proceed in excellent yield using dimethyl sulfate and NaOH [1]. This contrasts with the traditional isolation of viridicatin from fungal fermentation, which yields a complex mixture and requires extensive purification . The synthetic route is scalable, with the parent viridicatin produced in gram-scale (6.85 g, 85% yield) in a single pot, suggesting a reliable and cost-effective supply chain for the derivative [1].

Organic Synthesis Medicinal Chemistry Green Chemistry

Inert Control in SAR Studies

O,N-Dimethylviridicatin, lacking a free phenolic hydroxyl group and an amide proton, is structurally incapable of participating in the hydrogen bonding interactions that are critical for the activity of its close relative, 3-O-methylviridicatin [1]. 3-O-methylviridicatin is a potent inhibitor of TNF-alpha-induced HIV replication, with reported IC50 values of 2.5 μM in OM-10.1 cells and 5 μM in a HeLa-based LTR assay [1]. In contrast, O,N-Dimethylviridicatin is not reported to possess any significant anti-HIV activity [2]. This stark functional divergence, stemming solely from N-methylation, positions O,N-Dimethylviridicatin as an ideal negative control compound for validating target engagement and establishing SAR for viridicatin-based antivirals [2].

SAR Medicinal Chemistry HIV TNF-alpha

Validated Applications of O,N-Dimethylviridicatin


Negative Control for Anti-HIV Drug Discovery

O,N-Dimethylviridicatin is the ideal negative control for assays studying the anti-HIV activity of viridicatin analogs like 3-O-methylviridicatin. As a fully protected derivative, it lacks the critical hydrogen-bonding capacity of its active congeners, allowing researchers to definitively attribute any observed antiviral effect to the presence of a free N-H or O-H group. This use case is essential for rigorous SAR studies aiming to optimize the viridicatin pharmacophore [1].

Lipophilic Scaffold for Medicinal Chemistry Optimization

The increased lipophilicity (LogP 2.9) and blocked hydrogen-bonding network of O,N-Dimethylviridicatin make it a valuable starting point for designing brain-penetrant or intracellularly targeted derivatives. Medicinal chemists can use this fully methylated core to explore modifications that improve pharmacokinetic properties without interference from free hydroxyl or amine groups, thus simplifying the deconvolution of SAR for target engagement [1].

Analytical Standard for LC-MS & Metabolomics

O,N-Dimethylviridicatin, being a synthetic derivative not naturally produced in significant quantities, can serve as a well-defined internal standard or reference material in liquid chromatography-mass spectrometry (LC-MS) workflows. Its distinct mass (m/z 265.31) and retention time, resulting from its unique dual-methylation, allow for unambiguous identification and quantification in complex biological matrices, which is crucial for studying the metabolism and distribution of related natural alkaloids [1].

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